4-Methyldecanoic acid

Description

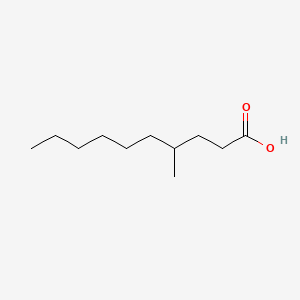

Structure

3D Structure

Properties

CAS No. |

24323-24-8 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

4-methyldecanoic acid |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-10(2)8-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |

InChI Key |

NODQTVSOELONGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Methyldecanoic Acid and Its Stereoisomers

Racemic Synthesis Strategies for 4-Methyldecanoic Acid

The synthesis of racemic this compound, a mixture of both enantiomers, can be achieved through several established organic chemistry techniques. These methods focus on the construction of the carbon backbone and the introduction of the carboxylic acid functionality without controlling the stereochemistry at the chiral center.

Carbon Chain Elongation Techniques

A primary strategy for synthesizing the carbon skeleton of this compound involves the elongation of a shorter carbon chain. One notable method is the orthoester Claisen rearrangement. guaminsects.netresearchgate.net This reaction sequence can start from a readily available aldehyde, such as n-hexanal. guaminsects.netresearchgate.net The key step involves the thermal rearrangement of an allylic alcohol intermediate with an orthoester, like triethyl orthoacetate, to extend the carbon chain by two carbons, ultimately leading to the formation of an ester precursor of 4-methyloctanoic acid, a structural analog. guaminsects.netresearchgate.net A similar strategy could be adapted for the synthesis of this compound.

Another approach involves the microbial chain elongation of shorter branched-chain fatty acids. For instance, iso-butyrate can be elongated by certain microbiomes to produce iso-caproate (4-methylpentanoate), demonstrating the biological potential for extending branched carbon chains. nih.gov This principle of carbon chain extension is a fundamental tool in the synthesis of longer-chain fatty acids from smaller precursor molecules. nih.gov

Catalytic Approaches in Organic Synthesis

Catalytic methods offer efficient routes to racemic this compound and its analogs. Organometallic catalysts play a significant role in these syntheses. For example, the carbomagnesiation of 1-alkenes using an ethylmagnesium reagent in the presence of a tantalum chloride (TaCl₅) catalyst can produce branched organomagnesium compounds. researchgate.net These intermediates can then be carboxylated to yield the desired branched-chain carboxylic acid. researchgate.net

Furthermore, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling various bond-forming reactions under mild conditions. acs.org While specific applications to this compound are not extensively documented, the principles of photoredox-catalyzed C–C bond formation could potentially be applied to its synthesis. acs.org

Enantioselective Synthesis of this compound Enantiomers

The production of enantiomerically pure (R)- or (S)-4-methyldecanoic acid is crucial for applications where stereochemistry is critical. This is achieved through asymmetric synthesis, which can involve the use of chiral auxiliaries, chiral reagents, or biocatalysts.

Chiral Auxiliary and Reagent-Controlled Asymmetric Syntheses

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgdu.ac.in Evans oxazolidinones are a well-known class of chiral auxiliaries that can be used for the asymmetric alkylation of carboxylic acid derivatives. wikipedia.org The oxazolidinone is first acylated, and then the resulting enolate is alkylated with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary to yield the enantiomerically enriched carboxylic acid. wikipedia.orgresearchgate.net Pseudoephedrine is another effective chiral auxiliary that can be used to form amides, which then undergo diastereoselective alkylation. wikipedia.orgresearchgate.net

A generic method for synthesizing either the (R)- or (S)-enantiomer of 4-methylalkanoic acids with high enantiomeric purity starts from the enantiomers of methyl 3-hydroxy-2-methylpropionate. researchgate.net This method involves a series of steps including silyl-protection, reduction, tosylation, and a copper(I)-catalyzed cross-coupling reaction. researchgate.net

| Chiral Auxiliary | General Approach | Key Features |

| Evans Oxazolidinones | Acylation of the oxazolidinone followed by diastereoselective alkylation of the enolate and subsequent hydrolytic removal of the auxiliary. wikipedia.org | High diastereoselectivity is achieved due to the steric hindrance provided by the substituents on the oxazolidinone ring. wikipedia.org |

| Pseudoephedrine | Formation of a pseudoephedrine amide, deprotonation to form a chiral enolate, diastereoselective alkylation, and subsequent cleavage to yield the chiral acid. wikipedia.orgresearchgate.net | Both enantiomers of pseudoephedrine are readily available, and the auxiliary can often be recovered. wikipedia.org |

| Oppolzer's Sultam | Asymmetric conjugate addition of an organocuprate to an enoyl sultam, followed by protonation to establish two stereocenters. sci-hub.ru | Provides high stereocontrol in the formation of new chiral centers. sci-hub.ru |

Biocatalytic Transformations for Chiral Resolution and Synthesis

Biocatalysis, particularly the use of lipases, offers an environmentally friendly and highly selective method for obtaining enantiomers of this compound. diva-portal.orgnih.gov The primary approach is the kinetic resolution of a racemic mixture.

Lipases, such as those from Candida rugosa (CRL) and Pseudomonas cepacia, can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. diva-portal.orgwur.nl For instance, the esterification of racemic this compound with an alcohol in an organic solvent, catalyzed by an immobilized lipase (B570770), can lead to the production of an enantiomerically enriched ester and the corresponding unreacted acid. diva-portal.orgresearchgate.net The enantioselectivity of these reactions can be influenced by factors such as the choice of lipase, the solvent, and the water activity. diva-portal.org

Studies have shown that CRL exhibits a preference for the (S)-enantiomer when the methyl group is at an even-numbered carbon, as in this compound. diva-portal.org The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, can be significantly high, allowing for the preparation of enantiomers with high enantiomeric excess (ee). diva-portal.org A sequential kinetic resolution, involving both esterification and hydrolysis steps, can further enhance the enantiopurity of the final product. wur.nlresearchgate.net

| Enzyme | Reaction Type | Substrate | Key Finding |

| Candida rugosa Lipase (CRL) | Esterification | Racemic this compound | Shows preference for the (S)-enantiomer, allowing for the resolution of the racemic mixture. diva-portal.org |

| Pig Liver Esterase (PLE) | Hydrolysis | Dimethyl 3-methylglutarate | Enantioselective hydrolysis yields methyl (R)-3-methylglutarate, a precursor for chiral 4-amino-3-methylbutanoic acids. tandfonline.com |

| Novozym 435® (immobilized Candida antarctica lipase B) | Esterification | Racemic 4-methyloctanoic acid | Used in bench-scale esterification to produce enantiomerically enriched products. researchgate.net |

Development of Synthetic Routes for Structural Analogs and Derivatives

The synthetic methodologies developed for this compound are often applicable to the synthesis of its structural analogs and derivatives. These analogs, which may have different chain lengths or substituent positions, are valuable for structure-activity relationship studies and as building blocks for more complex molecules. diva-portal.org

The synthesis of various methyl-branched carboxylic acids has been achieved using chemical methods like the diastereoselective alkylation of enolates derived from chiral auxiliaries. researchgate.net The general applicability of lipase-catalyzed resolutions has also been demonstrated for a series of 3- to 8-methyldecanoic acids. diva-portal.org

Furthermore, specific synthetic routes have been developed for analogs like 4-methyloctanoic acid, an aggregation pheromone of the rhinoceros beetle. guaminsects.netresearchgate.net These syntheses often employ strategies such as the Claisen rearrangement for carbon chain elongation. guaminsects.netresearchgate.net The synthesis of derivatives like 2-amino-4-methyldecanoic acid, a component of the peptaibol culicinins, has also been reported, highlighting the extension of these synthetic strategies to include other functional groups. acs.org

Biosynthetic Pathways and Metabolic Fates of 4 Methyldecanoic Acid in Biological Systems

Microbial Biosynthesis of Branched-Chain Fatty Acids and 4-Methyldecanoic Acid

Branched-chain fatty acids (BCFAs) are significant components of the membrane lipids in many bacteria, contributing to the fluidity and adaptation of the cell membrane to various environmental conditions. asm.org The synthesis of these fatty acids, including this compound, involves specialized pathways that often utilize primers derived from amino acid metabolism.

The biosynthesis of many BCFAs begins with the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. nih.govnih.gov These amino acids are first transaminated to form their corresponding α-keto acids. nih.govwikipedia.org Specifically, the degradation of isoleucine produces 2-methylbutyryl-CoA, which can serve as a primer for the synthesis of anteiso-series fatty acids, which have a methyl branch on the antepenultimate carbon atom. wikipedia.org The catabolism of isoleucine yields both acetyl-CoA and propionyl-CoA. wikipedia.org Propionyl-CoA is a key precursor for odd-chain fatty acid synthesis. plos.orgnih.gov

The initial step in this process is the conversion of BCAAs to branched-chain α-keto acids. nih.gov For instance, isoleucine is converted to α-keto-β-methylvaleric acid. wikipedia.org This α-keto acid then undergoes oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid decarboxylase (BCKA) enzyme, to produce a branched-chain acyl-CoA primer. nih.govwikipedia.org This enzyme exhibits a high affinity for branched-chain α-keto acids, making it essential for the initiation of BCFAs synthesis. nih.govwikipedia.org

Table 1: Precursors from Branched-Chain Amino Acid Metabolism

| Branched-Chain Amino Acid | Corresponding α-Keto Acid | Acyl-CoA Primer | Resulting Fatty Acid Series |

| Leucine | α-Ketoisocaproate | Isovaleryl-CoA | Iso-series (odd-numbered) |

| Valine | α-Ketoisovalerate | Isobutyryl-CoA | Iso-series (even-numbered) |

| Isoleucine | α-Keto-β-methylvaleric acid | 2-Methylbutyryl-CoA | Anteiso-series |

Once the branched-chain acyl-CoA primer is formed, it enters the fatty acid synthase (FAS) system for chain elongation. nih.gov The FAS system repeatedly adds two-carbon units from malonyl-CoA to the growing acyl chain. asm.orgnih.gov While the core machinery of the FAS system is conserved, the substrate specificity of certain enzymes, particularly the β-ketoacyl-acyl carrier protein synthase III (FabH), determines whether a straight-chain or branched-chain fatty acid is produced. frontiersin.org In bacteria that synthesize BCFAs, FabH enzymes show a preference for branched-chain acyl-CoA primers over acetyl-CoA. frontiersin.org

The elongation process follows the same fundamental steps as straight-chain fatty acid synthesis: condensation, reduction, dehydration, and a second reduction. This cycle is repeated until the fatty acid reaches its final chain length. For the synthesis of this compound, a methyl-branched primer would undergo several cycles of elongation. The promiscuity of fatty acid synthase allows it to utilize methylmalonyl-CoA in place of malonyl-CoA, leading to the formation of fatty acids with methyl branches on even-numbered carbons. nih.gov

In certain anaerobic bacteria, 4-methylalkanoic acids and their CoA esters are key intermediates in the metabolism of alkanes. researchgate.netresearchgate.net These microorganisms can activate and degrade alkanes in oxygen-deprived environments. One established pathway involves the addition of the alkane to fumarate, forming an alkylsuccinate. This reaction is catalyzed by alkylsuccinate synthase. frontiersin.org Subsequent metabolism of the alkylsuccinate can lead to the formation of branched-chain fatty acids. For example, the anaerobic oxidation of hexane (B92381) by the proteobacterium Aromatoleum sp. HxN1 has been shown to produce (R)-4-methyloctanoic acid. researchgate.net This indicates that methylalkanoic acids are integral to the carbon-skeleton rearrangement and degradation of alkanes under anaerobic conditions. Another proposed mechanism involves enzymes homologous to methyl-coenzyme M reductase (MCR), termed alkyl-coenzyme M reductase (ACR), which are capable of activating non-methane alkanes. nih.gov

Metabolic Transformations of Branched Fatty Acids

Once synthesized, branched-chain fatty acids like this compound can undergo various metabolic transformations, primarily through oxidative pathways to generate energy or be converted into other molecules.

The primary catabolic pathway for fatty acids is β-oxidation, which occurs in the mitochondria. wikipedia.org For straight-chain fatty acids, this process sequentially removes two-carbon units in the form of acetyl-CoA. lumenlearning.com The β-oxidation of branched-chain fatty acids follows a similar four-step process: dehydrogenation, hydration, oxidation, and thiolytic cleavage. hmdb.calibretexts.org

For a fatty acid with a methyl group at an even-numbered carbon, such as this compound, β-oxidation can proceed. inchem.orginchem.org The initial steps of β-oxidation would occur, shortening the chain. However, the presence of the methyl group can pose a challenge to the standard enzymatic machinery. When the methyl branch is at the β-position (carbon 3), it can inhibit β-oxidation. inchem.orginchem.org However, for this compound, the methyl group is at an even position, allowing for initial cycles of β-oxidation to occur before the branch point is reached. The resulting intermediates can then be further metabolized.

Table 2: Steps of Beta-Oxidation

| Step | Enzyme | Cofactor/Reactant | Product |

| Dehydrogenation | Acyl-CoA Dehydrogenase | FAD | Trans-Δ²-Enoyl-CoA, FADH₂ |

| Hydration | Enoyl-CoA Hydratase | H₂O | L-3-Hydroxyacyl-CoA |

| Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | NAD⁺ | 3-Ketoacyl-CoA, NADH + H⁺ |

| Thiolysis | β-Ketothiolase | Coenzyme A | Acetyl-CoA, Acyl-CoA (2 carbons shorter) |

When β-oxidation is impaired or as a complementary pathway, fatty acids can be degraded via ω-oxidation. allen.inwikipedia.org This process occurs primarily in the endoplasmic reticulum of liver and kidney cells. allen.in The ω-oxidation pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. wikipedia.org

The first step is the hydroxylation of the ω-carbon by a cytochrome P450 enzyme, forming an ω-hydroxy fatty acid. wikipedia.org This is followed by the successive oxidation of the hydroxyl group to an aldehyde and then to a carboxylic acid, resulting in the formation of a dicarboxylic acid. wikipedia.org These dicarboxylic acids are more water-soluble and can be excreted in the urine or can undergo further degradation from either end via β-oxidation. inchem.org For branched-chain fatty acids like this compound, ω-oxidation provides an alternative route for metabolism, particularly at high concentrations or when β-oxidation is inhibited. inchem.org Studies have shown that methyl-substituted long-chain acids can be ω-oxidized in animals to form diacids. inchem.org

Positional Isomerism of Methyl Groups and Metabolic Consequences

The metabolic fate of methyl-substituted fatty acids is profoundly influenced by the position of the methyl group along the acyl chain. This positional isomerism dictates the primary enzymatic pathways engaged for its catabolism. In the case of this compound, the methyl group is situated on an even-numbered carbon atom (the fourth carbon from the carboxyl group).

This specific positioning allows the molecule to be extensively metabolized through the conventional β-oxidation pathway, similar to straight-chain fatty acids. inchem.orginchem.org The process involves the sequential cleavage of two-carbon units (acetyl-CoA) from the carboxyl end of the fatty acid. inchem.org The presence of the methyl group at the C4 position does not impede the initial cycles of β-oxidation. As the chain is shortened, the process continues until a branch point is reached, ultimately yielding metabolites like acetyl-CoA and propionyl-CoA, which can then enter central metabolic cycles like the citric acid cycle. inchem.org

In stark contrast, when the methyl group is located at an odd-numbered carbon, such as in 3-methyldecanoic acid, the metabolic route is significantly altered. The methyl group at the C3 position sterically hinders the action of the enzymes required for β-oxidation. inchem.orgoecd.org This inhibition forces the cell to utilize an alternative degradation route, primarily ω-oxidation. inchem.orgoecd.org The ω-oxidation pathway acts on the terminal methyl group (the ω-carbon) of the fatty acid, hydroxylating it to a primary alcohol, which is subsequently oxidized to an aldehyde and then a dicarboxylic acid. inchem.org These resulting polar diacids are more water-soluble and can be more readily excreted or undergo further, albeit limited, oxidation. inchem.orgoecd.org For longer chain methyl-branched fatty acids, ω-oxidation can compete with β-oxidation even when the methyl group is on an even-numbered carbon. inchem.org

The metabolic consequences of methyl group positioning are summarized in the table below.

| Methyl Group Position | Primary Metabolic Pathway | Description | Key Outcomes |

| C4 (Even) | β-Oxidation | The methyl group at an even position allows enzymes to access the acyl chain for sequential two-carbon cleavage. inchem.orginchem.org | Extensive metabolism to CO2; yields acetyl-CoA and propionyl-CoA for energy production. inchem.orginchem.org |

| C3 (Odd) | ω-Oxidation | The methyl group at an odd position (e.g., C3) blocks the β-oxidation spiral. inchem.orgoecd.org The cell compensates by oxidizing the terminal methyl group. inchem.org | Formation of polar, acidic metabolites (diacids) that are primarily excreted. inchem.orgoecd.org |

| C2 (Even) | β-Oxidation | Similar to C4-substituted acids, these are metabolized via β-oxidative cleavage. inchem.orginchem.org | The process yields propionyl-CoA fragments which are completely metabolized. inchem.org |

Genetic and Enzymatic Regulation of this compound Metabolism

The metabolism of this compound, encompassing both its synthesis and degradation, is a tightly regulated process governed by a specific suite of genes and enzymes. These regulatory networks ensure that the synthesis of branched-chain fatty acids meets cellular needs while providing efficient pathways for their breakdown.

Biosynthesis:

In many organisms, including the nematode Caenorhabditis elegans, monomethyl branched-chain fatty acids (mmBCFAs) are synthesized de novo. nih.gov The process utilizes branched-chain acyl-CoA primers, which are derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine. nih.gov Key enzymes in this initial step include branched-chain aminotransferases (BCAT) and the branched-chain α-keto-acid dehydrogenase (BCKAD) complex, which converts α-keto-acids into the necessary acyl-CoA primers. nih.gov These primers are then elongated by a fatty acid synthase (FAS) system. nih.gov

Specific elongase enzymes are crucial for producing the final mmBCFA structure. In C. elegans, the long-chain fatty acid elongation enzymes ELO-5 and ELO-6 have been identified as essential for the synthesis of C15ISO and C17ISO mmBCFAs. nih.gov The expression of the core enzymes of fatty acid synthesis is under transcriptional control. The sterol regulatory element-binding protein (SREBP), known as SBP-1 in C. elegans, is a key transcription factor that regulates the expression of genes encoding acetyl-CoA carboxylase (POD-2) and fatty acid synthase (FASN-1), which are fundamental to the production of fatty acid precursors. nih.gov

In some anaerobic bacteria, 4-methylalkanoic acids are synthesized as intermediates in the metabolism of alkanes. For example, the proteobacterium Aromatoleum sp. HxN1 metabolizes hexane into (R)-4-methyloctanoyl-CoA, indicating a pathway where alkanes are carboxylated and rearranged to form these branched-chain structures. researchgate.net

| Gene/Enzyme | Function in Biosynthesis | Organism/System |

| Branched-Chain Aminotransferase (BCAT) | Catalyzes the initial step in converting branched-chain amino acids to α-keto-acids. nih.gov | Bacteria, Eukaryotes |

| Branched-Chain α-Keto-Acid Dehydrogenase (BCKAD) | Converts α-keto-acids into branched-chain acyl-CoA primers for FAS. nih.gov | Bacteria, Eukaryotes |

| Fatty Acid Synthase (FAS/FASN-1) | Elongates the acyl-CoA primers to build the fatty acid backbone. nih.govnih.gov | General |

| ELO-5 / ELO-6 | Fatty acid elongases required for the synthesis of specific mmBCFAs. nih.gov | C. elegans |

| SBP-1 (SREBP) | Transcription factor that regulates the expression of key lipogenic genes like fasn-1. nih.gov | C. elegans |

Metabolic Fates and Degradation:

As established, the primary catabolic route for this compound is β-oxidation due to the even-numbered position of its methyl branch. inchem.orgoecd.org The process is initiated by the activation of the fatty acid to its coenzyme A (CoA) ester, a reaction catalyzed by an acyl-CoA synthetase. For transport into the mitochondria, where β-oxidation occurs, long-chain acyl-CoAs are typically esterified to carnitine by carnitine palmitoyltransferase I (CPT I). hmdb.ca Inside the mitochondria, a series of four enzymatic reactions (oxidation, hydration, oxidation, and thiolysis) sequentially shortens the acyl chain. inchem.org

An alternative metabolic fate for this compound has been observed in certain fungi. In the endolichenic fungus Beauveria sp., cyclotetradepsipeptides have been isolated that contain a 3-hydroxy-4-methyldecanoic acid (HMDA) moiety. acs.orgacs.org This indicates the existence of a specific hydroxylase enzyme that can introduce a hydroxyl group at the C3 position of a this compound precursor, shunting it from a purely degradative pathway towards the synthesis of secondary metabolites. acs.org

| Enzyme/Process | Function in Metabolism/Degradation | Description |

| Acyl-CoA Synthetase | Activates this compound to 4-methyldecanoyl-CoA. | This is the first committed step for metabolism, requiring ATP. |

| Carnitine Palmitoyltransferase I (CPT I) | Facilitates transport of the activated fatty acid into the mitochondria. hmdb.ca | Esterifies the acyl-group to carnitine for transport across the mitochondrial membrane. hmdb.ca |

| β-Oxidation Enzymes | Sequential degradation of the fatty acid chain. inchem.org | A spiral of four enzymatic reactions that cleaves two-carbon units (acetyl-CoA). inchem.org |

| Hydroxylase | Formation of 3-hydroxy-4-methyldecanoic acid. acs.orgacs.org | An alternative pathway where the fatty acid is hydroxylated, likely for incorporation into secondary metabolites. acs.org |

Natural Occurrence and Ecological Significance of 4 Methyldecanoic Acid and Its Analogs

Distribution in Biological Sources

4-Methyldecanoic acid, a branched-chain fatty acid, and its structural analogs are distributed across various biological sources, playing roles as metabolic products in diverse ecological niches. Their presence has been noted in microorganisms and as components of more complex lipids.

While the direct isolation of this compound from plants is not extensively documented in readily available literature, the biosynthesis of branched-chain fatty acids is a known metabolic process in the plant kingdom. These compounds often occur as minor components of plant waxes and oils.

In the microbial world, the presence of branched-chain fatty acids is more pronounced, particularly in bacteria. Members of the phylum Actinobacteria, which includes the genus Streptomyces, are recognized for their production of a wide array of secondary metabolites, including various fatty acids. These compounds are integral to their cell membrane structure and can be secreted into the environment. Similarly, bacteria of the genus Lactobacillus are known to produce a variety of fatty acids, some of which possess antimicrobial properties. For instance, Lactobacillus plantarum has been found to produce hydroxylated fatty acids like 3-hydroxydecanoic acid, a structural relative of this compound, which exhibits antifungal activity.

The biosynthesis of 4-methylalkanoic acids has been studied in anaerobic bacteria, where their coenzyme A (CoA) esters are key intermediates in the metabolism of alkanes. This indicates their role in the carbon cycle within anaerobic environments.

Table 4.1: Examples of Branched-Chain Fatty Acids in Microorganisms

| Compound | Microorganism | Potential Function |

|---|---|---|

| 3-Hydroxydecanoic acid | Lactobacillus plantarum | Antifungal |

| 4-Methyloctanoic acid | Various anaerobic bacteria | Intermediate in alkane metabolism |

In the context of animal-microbe interactions, branched-chain fatty acids are produced by the gut microbiota. These metabolites can have various physiological effects on the host. Furthermore, the enzymatic machinery for the biosynthesis of such fatty acids is present in a wide array of bacteria, suggesting their production in any environment where these microbes thrive, from aquatic sediments to the surfaces of plants.

Role in Chemical Ecology and Inter-species Interactions

Chemical communication is a fundamental aspect of ecological interactions, and fatty acids and their derivatives are often employed as signaling molecules.

There is strong evidence to suggest that this compound and its analogs function as semiochemicals, particularly as pheromones in insects. A closely related compound, 4-methyloctanoic acid, has been identified as a key component of the aggregation pheromone of the rhinoceros beetle, Oryctes rhinoceros. This pheromone attracts both males and females to suitable breeding and feeding sites. The structural similarity between 4-methyloctanoic acid and this compound strongly implies a potential pheromonal role for the latter in other insect species. Pheromones are crucial for behaviors such as mating, aggregation, and trail-following.

Table 4.2: Pheromonal Activity of this compound Analogs

| Compound | Insect Species | Pheromone Type | Behavioral Response |

|---|

Allelochemicals are compounds released by one organism that affect the growth, survival, or reproduction of another species. Branched-chain fatty acids, produced by various microorganisms, can act as allelochemicals. Their antimicrobial and antifungal properties allow the producing organism to compete more effectively for resources by inhibiting the growth of neighboring microorganisms.

The production of compounds like 3-hydroxydecanoic acid by Lactobacillus plantarum is a clear example of an allelochemical interaction, where the fatty acid derivative suppresses the growth of competing fungi. It is plausible that this compound, when produced and released by soil bacteria, could play a similar role in structuring microbial communities through allelopathy.

Contribution to Microbial Metabolomics and Ecosystem Function

The study of microbial metabolomics seeks to understand the complete set of small-molecule metabolites within a microbial system. Branched-chain fatty acids are significant components of the microbial metabolome and serve several vital functions within an ecosystem.

As integral components of bacterial cell membranes, they influence membrane fluidity and permeability, which is crucial for adaptation to different environmental conditions such as temperature and pH. The ratio of straight-chain to branched-chain fatty acids in the cell membrane can be altered by bacteria to maintain optimal membrane function in response to environmental stress.

Furthermore, the production and secretion of branched-chain fatty acids by soil microorganisms contribute to the pool of soil organic matter. These lipids can influence soil physicochemical properties and serve as a carbon and energy source for other organisms in the soil food web. The metabolic pathways that synthesize and degrade these fatty acids are part of the larger biogeochemical cycles, highlighting their importance in ecosystem function. The study of these compounds and their transformations provides insights into the metabolic capabilities and ecological roles of the microbial communities that produce them.

Research on Structurally Modified Analogs and Derivatives of 4 Methyldecanoic Acid

Hydroxylated and Oxygenated Derivatives

Hydroxylated and oxygenated derivatives of 4-methyldecanoic acid are frequently found in nature, often as components of larger, biologically active molecules. The introduction of a hydroxyl group, in particular, creates a chiral center and a site for further chemical modification, such as esterification, which is crucial for the structure of many natural products.

One of the most significant hydroxylated derivatives is 3-hydroxy-4-methyldecanoic acid (HMDA), which is a key structural component of a class of cyclic peptides known as cyclodepsipeptides. These compounds are characterized by the presence of both amide and ester bonds in their cyclic structure. HMDA is incorporated into these molecules through an ester linkage with the C-terminus of one amino acid and an amide linkage with the N-terminus of another.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Methyldecanoic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 4-methyldecanoic acid, enabling its separation from complex matrices. Gas chromatography and high-performance liquid chromatography are the primary techniques utilized, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. Due to its carboxylic acid functional group, direct analysis can be challenging. Therefore, derivatization is a common prerequisite to increase volatility and improve chromatographic peak shape. A widely used method is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME) through esterification.

The sample, containing this compound, is typically subjected to a sample preparation technique such as headspace solid-phase microextraction (HS-SPME) to isolate volatile components. The derivatized analyte is then introduced into the GC system, where it is separated from other compounds based on its boiling point and interaction with the stationary phase of the capillary column. A commonly used stationary phase for FAME analysis is a non-polar or medium-polarity phase, such as a 5% phenyl-polymethyl siloxane (DB-5MS).

Following separation in the GC, the eluted compounds enter the mass spectrometer. In the ion source, molecules are ionized, typically through electron ionization (EI), which causes fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries (e.g., NIST). For this compound methyl ester, characteristic fragments would arise from the cleavage at the branched methyl group and along the aliphatic chain.

Table 1: Typical GC-MS Parameters for the Analysis of this compound (as FAME)

| Parameter | Value |

|---|---|

| GC System | |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

High-Performance Liquid Chromatography (HPLC) in Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the quantitative analysis of less volatile or thermally labile compounds, including free fatty acids like this compound. Reversed-phase HPLC is the most common mode of separation for fatty acids.

For the analysis of this compound, a C18 column is typically employed. The mobile phase usually consists of a mixture of an aqueous component (often with an acid modifier like phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of fatty acids with varying chain lengths and polarities.

Detection of underivatized fatty acids by HPLC can be challenging as they lack a strong chromophore for UV-Vis detection at higher wavelengths. Therefore, detection is often performed at low wavelengths (around 205-210 nm). To enhance sensitivity, derivatization with a UV-active labeling agent, such as p-bromophenacyl bromide, can be performed. This creates a derivative with a high molar absorptivity, allowing for detection at much lower concentrations.

Quantitative analysis is achieved by creating a calibration curve using standards of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. Method validation is crucial and includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.

Table 2: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| HPLC System | |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm (for underivatized) or higher wavelength (for derivatized) |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. Nuclear magnetic resonance and infrared spectroscopy provide detailed information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to elucidate the carbon skeleton and the placement of protons within the this compound molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl group at the C4 position, the methine proton at C4, the methylene (B1212753) groups of the aliphatic chain, the terminal methyl group, and the acidic proton of the carboxyl group. The chemical shift (δ) of these protons and their coupling patterns (splitting) provide information about their chemical environment and neighboring protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (around 180 ppm). The carbon atom bearing the methyl branch (C4) and the methyl carbon itself would also have distinct chemical shifts that confirm the branching position. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A sharp and intense peak around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-2960 cm⁻¹ region. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy has limited application in the direct characterization of saturated fatty acids like this compound. This is because the molecule lacks a chromophore that absorbs light in the UV-Vis range (200-800 nm). The carboxyl group exhibits a weak n → π* transition at around 200-210 nm, which is often difficult to observe and not specific enough for identification.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H (Aliphatic) | 2850-2960 | Strong |

| C=O (Carboxylic Acid) | ~1710 | Strong, Sharp |

Advanced Mass Spectrometry Applications

Beyond standard GC-MS, advanced mass spectrometry techniques offer deeper insights into the structure and properties of this compound. High-resolution mass spectrometry (HRMS), such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry, can provide highly accurate mass measurements. nih.gov This allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₁₁H₂₂O₂).

Tandem mass spectrometry (MS/MS) is another powerful technique for structural elucidation. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the fragmentation pathways of the molecule, which can be used to confirm the position of the methyl branch in this compound.

Ion mobility spectrometry-mass spectrometry (IMS-MS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase before mass analysis. This can provide an additional dimension of separation and characterization, including the determination of the molecule's collision cross-section (CCS). uni.lu This information can be valuable for differentiating isomers and for building comprehensive analytical libraries.

Metabolomics Approaches for Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for elucidating the metabolic pathways involving this compound. nih.govmdpi.com Both untargeted and targeted metabolomics strategies are employed to map the synthesis, degradation, and interaction of this BCFA with other metabolic networks. nih.gov

Untargeted metabolomics aims to comprehensively profile all detectable metabolites in a sample, offering a hypothesis-generating approach to discover novel pathways or unexpected alterations in metabolism related to this compound. nih.gov Techniques such as high-resolution mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC) are central to these studies. mdpi.com By comparing the metabolomes of samples under different physiological or pathological conditions, researchers can identify metabolites that correlate with changes in this compound levels, providing clues about its metabolic fate. researchgate.net

Targeted metabolomics, on the other hand, focuses on the precise quantification of a predefined set of metabolites, including this compound and its suspected precursors or downstream products. nih.gov This hypothesis-driven approach offers higher sensitivity and specificity, making it ideal for validating pathways proposed by untargeted studies. nih.gov Analytical platforms like triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are frequently used for their excellent quantitative performance. nih.govmdpi.com Pathway analysis tools can then be used to map the quantified metabolites onto known metabolic charts, revealing the specific pathways affected. mdpi.comresearchgate.net

For instance, metabolomics studies in ruminants have been instrumental in understanding the microbial origin of branched-chain fatty acids like this compound in their fat depots. researchgate.netgrazingguide.net By analyzing the metabolic profiles of rumen contents and animal tissues, researchers can trace the microbial synthesis and subsequent incorporation of these fatty acids.

Isotopic Labeling Studies for Metabolic Flux Analysis

To move beyond static metabolite concentrations and understand the dynamics of this compound metabolism, isotopic labeling studies are indispensable. nih.gov Metabolic flux analysis (MFA) using stable isotopes, such as ¹³C, provides a quantitative measure of the rates of metabolic reactions in a living system. nih.govmdpi.com

In a typical ¹³C-MFA experiment, a ¹³C-labeled substrate, a potential precursor to this compound, is introduced into a biological system (e.g., cell culture, animal model). nih.govresearchgate.net As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including this compound. monash.edu The distribution of these isotopes within the molecule, known as its isotopologue or isotopomer distribution, is then measured by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. mdpi.commonash.edu

By analyzing these labeling patterns in conjunction with a stoichiometric model of the relevant metabolic network, researchers can calculate the intracellular metabolic fluxes. nih.govresearchgate.net This allows for the precise determination of the contribution of different pathways to the synthesis and breakdown of this compound. For example, isotopic labeling can distinguish between de novo synthesis of the fatty acid and its uptake from dietary sources.

The choice of isotopic tracer is critical for a successful MFA study and depends on the specific metabolic pathways being investigated. researchgate.net For branched-chain fatty acids, labeled precursors such as branched-chain amino acids or short-chain fatty acids might be employed. The data generated from these studies provide a detailed and dynamic picture of how metabolic networks involving this compound operate and are regulated. nih.govnih.gov

Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

The successful analysis of this compound is highly dependent on meticulous sample preparation and, often, chemical derivatization to improve its analytical properties, particularly for gas chromatography-based methods. nih.gov

Sample Preparation:

The initial step involves the extraction of lipids, including this compound, from the biological matrix. organomation.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com LLE methods, such as the Folch or Bligh-Dyer procedures, use a mixture of chloroform (B151607) and methanol to efficiently extract a broad range of lipids. SPE offers a more selective approach, where a solid sorbent is used to retain and then elute specific classes of lipids, thereby reducing sample complexity. mdpi.com After extraction, a saponification step (alkaline hydrolysis) is often performed to release the fatty acids from their esterified forms (e.g., in triglycerides or phospholipids). nih.gov

Derivatization:

Due to its carboxylic acid group, this compound is a polar and relatively non-volatile compound. colostate.edu Derivatization is a chemical modification process that converts the carboxylic acid into a less polar and more volatile ester, making it amenable to GC analysis. nih.govgcms.cz This process also improves chromatographic peak shape and detection sensitivity. nih.gov

Several derivatization methods are available, with the choice depending on the specific analytical requirements and the nature of the sample. nih.govresearchgate.net

Esterification: This is the most common derivatization technique for fatty acids. gcms.cz It involves reacting the carboxylic acid with an alcohol in the presence of a catalyst to form an ester. gcms.cz

Methylation: The formation of fatty acid methyl esters (FAMEs) is a widely used approach. researchgate.net Reagents like boron trifluoride in methanol (BF₃/MeOH), methanolic HCl, or (trimethylsilyl)diazomethane (TMSD) are commonly employed. nih.govresearchgate.net TMSD is noted for being a simple, safe, and less time-consuming method that produces fewer interferences in some sample types. nih.gov

Other Alkyl Esters: Propyl esters, formed using reagents like propyl chloroformate (PCF), can also be utilized and may offer advantages in certain applications. nih.gov

Silylation: This method involves replacing the active hydrogen of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.edugcms.cz Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective, but their application to fatty acid analysis in some complex matrices can be challenging due to potential interferences. nih.gov

The selection of the appropriate sample preparation and derivatization strategy is a critical step that significantly impacts the accuracy and reliability of the quantification of this compound.

| Technique | Principle | Application for this compound Analysis | Common Reagents/Methods |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Initial extraction of total lipids from biological samples. | Folch method (Chloroform/Methanol), Bligh-Dyer method |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution. | Cleanup and fractionation of lipid extracts to isolate fatty acids. | Silica-based, ion-exchange, or reversed-phase cartridges |

| Saponification | Alkaline hydrolysis of esters to liberate free fatty acids and glycerol. | Release of this compound from triglycerides and phospholipids. | Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) in methanol |

| Methylation (for GC) | Conversion of carboxylic acid to its corresponding methyl ester. | Enhances volatility and improves chromatographic properties for GC analysis. | Boron trifluoride-methanol (BF₃/MeOH), Methanolic HCl, (Trimethylsilyl)diazomethane (TMSD) |

| Silylation (for GC) | Replacement of the acidic proton with a silyl group. | Increases volatility and thermal stability for GC analysis. | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Propyl Chloroformate (PCF) Derivatization (for GC) | Reaction with PCF to form a propyl ester derivative. | A rapid, one-step derivatization for simultaneous analysis of fatty acids and other metabolites. | Propyl chloroformate, pyridine, propanol |

Q & A

Q. What strategies resolve contradictions in the metabolic pathways of this compound?

- Methodological Answer : Perform isotope-labeled tracer studies (e.g., ¹⁴C or ²H) to track metabolite formation. Compare results across cell lines (e.g., hepatocytes vs. adipocytes) using LC-MS/MS. Validate findings via enzyme inhibition assays to identify rate-limiting steps .

Q. How should systematic reviews evaluate the environmental persistence of this compound?

- Methodological Answer : Follow PRISMA guidelines to screen studies for biodegradation half-life data. Use the Cochrane Risk of Bias Tool to assess methodological rigor. Synthesize data using forest plots to visualize variability in degradation rates across ecosystems .

Q. What advanced analytical techniques differentiate this compound from its isomers?

Q. How can researchers optimize synthetic routes for this compound to improve scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.